molecular formula C17H15N3O7S2 B2807340 N-(4-(N-acetylsulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide CAS No. 899995-74-5

N-(4-(N-acetylsulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide

Cat. No.: B2807340
CAS No.: 899995-74-5
M. Wt: 437.44
InChI Key: UIHGWUIWGVWVES-UHFFFAOYSA-N
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Description

N-(4-(N-Acetylsulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide is a synthetic small molecule featuring a benzo[d]isothiazol-3-one core modified with a 1,1-dioxido group and an acetamide side chain. The acetamide moiety is substituted with a 4-(N-acetylsulfamoyl)phenyl group, distinguishing it from structurally related compounds. This compound belongs to a broader class of benzoisothiazolone derivatives, which are explored for antiviral, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O7S2/c1-11(21)19-28(24,25)13-8-6-12(7-9-13)18-16(22)10-20-17(23)14-4-2-3-5-15(14)29(20,26)27/h2-9H,10H2,1H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHGWUIWGVWVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-acetylsulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide typically involves multi-step organic reactions. One common method starts with the acetylation of 4-aminobenzenesulfonamide to form N-acetyl-4-aminobenzenesulfonamide. This intermediate is then reacted with 2-chloro-1,1-dioxido-3-oxobenzo[d]isothiazole under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated control systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-acetylsulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group would yield sulfone derivatives, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-(4-(N-acetylsulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(N-acetylsulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for folic acid synthesis. The isothiazolone moiety can interact with thiol groups in proteins, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares its benzo[d]isothiazol-3-one-1,1-dioxide core with multiple analogs (Table 1). Key structural variations occur in the substituents on the phenyl ring of the acetamide group:

Compound Substituent on Phenyl Ring Key Structural Features
Target Compound 4-(N-Acetylsulfamoyl) Polar sulfamoyl and acetyl groups; potential for enhanced solubility and target interaction
N-(4-(2,4-Dimethylphenylsulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2-yl)acetamide 2,4-Dimethylphenylsulfamoyl Lipophilic methyl groups; reduced polarity compared to target compound
N-(4-Hydroxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2-yl)acetamide 4-Hydroxyphenyl Phenolic -OH group; moderate polarity and hydrogen-bonding capacity
N-(3-Bromophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2-yl)acetamide 3-Bromophenyl Electron-withdrawing bromine; potential halogen bonding
N-(2-Trifluoromethylphenyl)-2-(3-oxobenzo[d]isothiazol-2-yl)acetamide 2-Trifluoromethylphenyl Strongly electron-withdrawing CF3 group; increased metabolic stability

Table 1. Structural comparison of the target compound with analogs. Sources: .

Molecular Interactions

  • π-Stacking : Crystal structures of the 4-hydroxyphenyl analog () reveal π-stacking between benzoisothiazolone and phenyl rings (distance ~3.93 Å). The target compound’s bulkier substituent may disrupt such interactions, altering binding modes .

Q & A

Q. What are the recommended synthetic routes for N-(4-(N-acetylsulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the benzo[d]isothiazol-1,1-dioxide core and subsequent coupling with the acetylsulfamoylphenyl moiety. Key steps include:

  • Nucleophilic substitution : Reacting the sulfamoyl group with acetyl chloride under anhydrous conditions (DMF as solvent, 60–80°C) .
  • Condensation reactions : Using carbodiimide coupling agents (e.g., EDC/HOBt) to link the acetamide group to the benzisothiazol ring .
  • Oxidation : Controlled oxidation of the benzisothiazol intermediate with hydrogen peroxide or potassium permanganate to achieve the 1,1-dioxide moiety .
    Optimization focuses on solvent choice (e.g., DMF for solubility), temperature control (prevents side reactions), and catalyst selection (e.g., triethylamine for pH stabilization). Purity is validated via HPLC (>95%) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly the acetamide (–NHCO–) and sulfamoyl (–SO₂NH–) groups .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement of the benzisothiazol-1,1-dioxide core (e.g., torsion angles for nitro/benzene ring alignment) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detects functional groups like C=O (1650–1750 cm⁻¹) and S=O (1150–1250 cm⁻¹) .

Q. What functional groups dictate the compound’s reactivity and pharmacological potential?

  • Benzo[d]isothiazol-1,1-dioxide : The electron-deficient core enhances electrophilic reactivity, enabling nucleophilic attacks for derivatization .
  • Acetylsulfamoyl group (–SO₂NHAc) : Imparts solubility and mimics sulfonamide drugs, potentially targeting enzymes like carbonic anhydrase .
  • Acetamide linker (–NHCO–) : Facilitates hydrogen bonding with biological targets (e.g., kinase active sites) .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Substitution patterns : Introduce halogens (e.g., F, Cl) at the phenyl ring to enhance lipophilicity and membrane permeability .
  • Core modifications : Replace the benzisothiazol ring with thiazole or oxadiazole to assess impact on cytotoxicity (e.g., IC₅₀ comparisons) .
  • Pharmacophore mapping : Use docking simulations to identify critical interactions (e.g., hydrogen bonds with acetylated lysine residues) .
  • In vitro assays : Test analogs against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values measured via MTT assays .

Q. What mechanisms underlie its reported antimicrobial and anticancer activities?

  • Enzyme inhibition : The sulfamoyl group may inhibit dihydropteroate synthase (DHPS) in bacteria, analogous to sulfonamide antibiotics .
  • Reactive oxygen species (ROS) induction : The benzisothiazol-1,1-dioxide core generates oxidative stress in cancer cells, triggering apoptosis .
  • Topoisomerase II inhibition : Acetamide derivatives intercalate DNA, disrupting replication in rapidly dividing cells .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified), passage numbers, and incubation times to minimize variability .
  • Control for purity : Verify compound integrity via HPLC and NMR before testing; impurities (e.g., unreacted intermediates) may skew results .
  • Dose-response validation : Replicate experiments across multiple concentrations (e.g., 1–100 µM) to confirm IC₅₀ trends .

Q. What advanced analytical methods can quantify degradation products under physiological conditions?

  • LC-MS/MS : Monitors hydrolytic degradation (e.g., cleavage of the acetamide bond in PBS buffer, pH 7.4) .
  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and analyze via UPLC to identify degradation pathways (e.g., oxidation of sulfur moieties) .
  • Circular Dichroism (CD) : Assess conformational changes in protein-bound states under simulated biological conditions .

Q. How to design a robust experimental framework for in vivo efficacy studies?

  • Dosing regimens : Administer orally (10–50 mg/kg) or intravenously in rodent models, with plasma levels monitored via LC-MS .
  • Control groups : Include vehicle-only and positive controls (e.g., cisplatin for anticancer studies) .
  • Toxicity endpoints : Measure liver/kidney function markers (ALT, creatinine) and histopathology post-trial .

Q. What strategies stabilize the compound in aqueous solutions for long-term storage?

  • Lyophilization : Freeze-dry with cryoprotectants (e.g., trehalose) to prevent hydrolysis .
  • pH adjustment : Store in citrate buffer (pH 4.5–5.5) to minimize sulfamoyl group degradation .
  • Antioxidant additives : Include 0.01% w/v ascorbic acid to prevent oxidation of the benzisothiazol core .

Q. How can computational modeling predict interactions with novel biological targets?

  • Molecular dynamics (MD) simulations : Simulate binding to kinase domains (e.g., EGFR) over 100 ns trajectories to assess stability .
  • QSAR models : Train algorithms on IC₅₀ data from analogs to predict bioactivity of untested derivatives .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots for target engagement .

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